molecular formula C16H17NO4 B3178902 Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate CAS No. 855793-63-4

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate

Cat. No. B3178902
M. Wt: 287.31 g/mol
InChI Key: JWLWWDOXMYIBAM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “Methyl 2-amino-5-hydroxybenzoate” and “(S)-Methyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride” based on the search results12.



Synthesis Analysis

The synthesis of similar compounds often involves processes like Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction3. However, specific synthesis methods for “Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate” are not readily available in the search results.



Molecular Structure Analysis

The molecular structure of a similar compound, “Methyl 2-amino-5-hydroxybenzoate”, has been analyzed. It crystallizes in the orthorhombic space group P2121214. However, the specific molecular structure of “Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate” is not provided in the search results.



Chemical Reactions Analysis

The chemical reactions involving similar compounds often include Suzuki–Miyaura coupling3. This reaction involves the use of organoboron reagents and palladium catalysts3. However, specific chemical reactions involving “Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate” are not mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Methyl 2-amino-4-benzyloxy-5-methoxybenzoate”, include a melting point of 131-132℃, a boiling point of 450.0±40.0 °C (Predicted), and a density of 1.2056. However, the specific physical and chemical properties of “Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate” are not available in the search results.


Safety And Hazards

The safety and hazards associated with similar compounds suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes7. However, specific safety and hazard information for “Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate” is not provided in the search results.


Future Directions

The future directions for research on similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. However, specific future directions for “Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate” are not mentioned in the search results.


Please note that the information provided is based on the search results and may not be fully applicable to “Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate”. For more accurate and detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

methyl 2-amino-4-methoxy-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-9-13(17)12(16(18)20-2)8-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLWWDOXMYIBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (13.48 g, 0.0425 mol) in MeOH (700 mL) at 55° C., a concentrated solution of Na2S2O4 in water was added slowly until no more starting material was observed on TLC. The heterogeneous solution was concentrated under vacuum. The residue was treated with water (100 ml) and the mixture extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with water and brine. After drying over MgSO4, the solvent was evaporated and the residue was purified on silica gel column, using ethyl acetate/DCM (1/9) as eluent to yield methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate. Yield: 7.36 g (60%). 1HNMR (DMSO-d6): δ 7.34 (5H, m), 7.25 (1H, s), 6.48 (2H, s), 6.39 (1H, s), 4.91 (2H, s), 3.80 (3H, s), 3.73 (3H, s). LC-MS (ESI) m/z 288 (M+H)+.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CJ Helal, Z Kang, X Hou, J Pandit… - Journal of medicinal …, 2011 - ACS Publications
Utilizing structure-based virtual library design and scoring, a novel chimeric series of phosphodiesterase 10A (PDE10A) inhibitors was discovered by synergizing binding site …
Number of citations: 56 pubs.acs.org
Q Liu, Y Li, Y Zhi, B Liu, J Sun - New Journal of Chemistry, 2022 - pubs.rsc.org
KRAS is a member of the RAS gene family, which is involved in the regulation of human life activities. KRASG12C mutation is distributed in many tumors and has been the focus of …
Number of citations: 2 pubs.rsc.org

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